Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate
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Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives : A study described an efficient pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates, demonstrating their potential as building blocks in drug discovery due to the possibility of substitution at four different positions. This flexibility allows for extensive exploration of chemical space around the molecule for targeting specific biological activities (Durcik et al., 2020).
Antimicrobial Activity
- Antimicrobial Activity of Methyl 5,5-Diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives : Another study focused on the design, synthesis, and antimicrobial evaluation of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds showed significant antibacterial activity against various strains, including A. baumannii and M. tuberculosis, highlighting their potential as leads for developing new antimycobacterial agents (Nural et al., 2018).
Chemical Synthesis Techniques
- Microwave-Assisted Synthesis of Pyrido[3,2-f][1,4]thiazepines : The use of microwave-assisted synthesis for creating novel pyrido[3,2-f][1,4]thiazepines demonstrates an innovative approach to synthesizing complex molecules. This method offers advantages in terms of yield and time efficiency compared to traditional synthesis methods, which is crucial for accelerating the development of new compounds for further biological evaluation (Faty et al., 2011).
Novel Drug Candidates
- Synthesis of Novel Benzothiazole Derivatives : Research into the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives showcases the ongoing exploration of benzothiazole compounds as potential drug candidates. This study emphasizes operational simplicity, high atom economy, and environmentally benign conditions in the synthesis process, making these compounds attractive for further pharmacological testing (Bhoi et al., 2016).
properties
IUPAC Name |
methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-28-19(27)12-5-6-14-15(10-12)29-20(21-14)22-18(26)11-3-2-4-13(9-11)23-16(24)7-8-17(23)25/h2-6,9-10H,7-8H2,1H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMULIDDFWCCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate |
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